molecular formula C13H11F B12413563 2-Fluoro-4-methylbiphenyl-d5

2-Fluoro-4-methylbiphenyl-d5

Cat. No.: B12413563
M. Wt: 191.25 g/mol
InChI Key: ISXHZIQXRZTNKT-VIQYUKPQSA-N
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Description

2-Fluoro-4-methylbiphenyl-d5 is a deuterated aromatic compound where five hydrogen atoms in the methyl group of the biphenyl structure are replaced with deuterium. Its molecular formula is C₁₃H₅D₅F, and it is primarily utilized as an internal standard in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). The deuterium substitution minimizes interference in assays while maintaining chemical behavior nearly identical to the non-deuterated analog, enabling precise quantification of target analytes in complex matrices like biological fluids or environmental samples .

Properties

Molecular Formula

C13H11F

Molecular Weight

191.25 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2-fluoro-4-methylphenyl)benzene

InChI

InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D

InChI Key

ISXHZIQXRZTNKT-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2)C)F)[2H])[2H]

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-fluoro-4-methylbiphenyl-d5 typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-4-methylbiphenyl.

    Fluorination: The amino group is replaced with a fluorine atom to form 2-fluoro-4-methylbiphenyl.

    Deuteration: The hydrogen atoms in the methyl group are replaced with deuterium atoms to obtain this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes:

    Reactor Setup: Using specialized reactors to control temperature and pressure.

    Catalysts: Employing catalysts to enhance the reaction rate.

    Purification: Utilizing techniques such as distillation and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylbiphenyl-d5 undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.

    Oxidation: The methyl group can be oxidized to form carboxylic acids.

    Reduction: The aromatic ring can be reduced under certain conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride and alkyl halides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

Major Products

    Substitution: Various substituted biphenyl derivatives.

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Reduced biphenyl compounds.

Scientific Research Applications

2-Fluoro-4-methylbiphenyl-d5 has several applications in scientific research:

    Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium labeling.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methylbiphenyl-d5 involves its interaction with molecular targets through its fluorine atom and aromatic structure. The deuterium atoms provide stability and allow for detailed analysis using NMR spectroscopy. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

2-Fluoro-4-methylbiphenyl (Non-Deuterated)

  • Molecular Formula : C₁₃H₁₁F
  • Molecular Weight : 186.23 g/mol
  • Key Differences : The absence of deuterium results in a lower molecular weight and distinct isotopic patterns in MS. It lacks the metabolic stability conferred by deuterium in pharmacokinetic studies.

4-Methylbiphenyl-d5

  • Molecular Formula : C₁₃H₅D₅
  • Key Differences : The lack of a fluorine substituent alters electronic properties, reducing polarity and affecting solubility. Fluorine’s electron-withdrawing effects in the target compound enhance stability against oxidative degradation.

Functional Group Variants

(2-Fluoro-4-biphenyl)acetic acid-d5

  • CAS : 2733149-72-7
  • Molecular Formula : C₁₄H₅D₅FO₂
  • Key Differences: The addition of a carboxylic acid group increases polarity and solubility in aqueous media. This compound is used in pharmaceutical research (e.g., deuterated analogs of nonsteroidal anti-inflammatory drugs) rather than as a simple internal standard .

Stability and Metabolic Behavior

  • Deuterium Kinetic Isotope Effect (DKIE) : Deuterated compounds like 2-Fluoro-4-methylbiphenyl-d5 exhibit slower metabolic rates due to stronger C-D bonds, enhancing their utility in tracing drug degradation pathways.
  • Solubility: The non-deuterated analog has marginally higher solubility in organic solvents (e.g., chloroform) due to lower molecular mass.

Research Findings and Limitations

  • Most data are extrapolated from structurally related compounds, such as (2-Fluoro-4-biphenyl)acetic acid-d5, which shares deuterium substitution but differs in functional groups .
  • Fluorinated biphenyls generally exhibit enhanced thermal stability compared to chlorinated analogs, making them preferable in high-temperature applications.

Biological Activity

2-Fluoro-4-methylbiphenyl-d5 is a deuterated derivative of biphenyl compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

This compound has a unique structure that allows it to interact with various biological targets. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that this compound can act as an inhibitor for specific enzymes, which may be crucial in treating diseases such as cancer or parasitic infections.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target Effect Reference
Enzyme InhibitionCysteine Protease LmCPBCompetitive inhibition
Antiparasitic ActivityLeishmania mexicanaReduced parasite load in vivo
Immune ModulationTh1-type immune responseIncreased IFN-γ production
Cytotoxicity AssessmentCancer Cell LinesLow cytotoxicity at therapeutic doses

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against cysteine proteases, particularly LmCPB. The compound shows a competitive inhibition profile, indicating a strong binding affinity to the enzyme's active site.

Example Study

A study highlighted the structure-activity relationship (SAR) of various inhibitors where this compound was found to have promising IC50 values compared to other known inhibitors:

Compound IC50 (µM) Comments
This compoundTBDPotential lead compound
LQOF-G60.12Most potent inhibitor identified
LQOF-G320.25High safety index, good activity

In Vivo Studies

In vivo studies using murine models infected with Leishmania demonstrated the efficacy of this compound in reducing parasite load significantly compared to controls. Notably, treated mice showed:

  • Reduction in Lesion Size : Approximately 75% decrease compared to untreated controls.
  • Parasite Load : Significant reduction in both liver and spleen parasite counts.
  • Immune Response : Enhanced Th1-type immune response characterized by increased production of IFN-γ.

Case Studies

One notable case study involved BALB/c mice infected with L. amazonensis. Mice treated with this compound exhibited substantial improvements in health markers:

  • Lesion Size Reduction : 75% decrease.
  • Parasite Load Reduction : Significant decrease in liver and spleen counts.
  • Immune Response Enhancement : Increased levels of cytokines indicative of a robust immune response.

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